Technical Guide: 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS No. 18528-78-4)
Technical Guide: 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS No. 18528-78-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, a heterocyclic amine with significant potential in medicinal chemistry. The document covers its chemical identity, physicochemical properties, and key biological activities, with a focus on its roles as a precursor for cholinesterase inhibitors and as a potential anti-tumor agent. Detailed experimental protocols for its synthesis and for evaluating its biological effects are provided, along with visualizations of relevant biochemical pathways and experimental workflows to support further research and development.
Chemical Identity and Properties
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, identified by the CAS number 18528-78-4, is a tricyclic aromatic amine.[1] Its structure consists of a quinoline core fused with a cyclopentane ring.
Table 1: Physicochemical Properties of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
| Property | Value | Reference |
| CAS Number | 18528-78-4 | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | |
| Molecular Weight | 184.24 g/mol | |
| Appearance | Solid | |
| Melting Point | 175-176°C | |
| Boiling Point | 394.5 ± 42.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Flash Point | 221.0 ± 15.1 °C | |
| pKa | 9.65 ± 0.20 |
Synthesis
The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine can be achieved through a multi-step process. A common approach involves the Friedländer annulation, which is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.
Experimental Protocol: Synthesis via Friedländer Annulation
This protocol outlines a plausible synthetic route based on the principles of the Friedländer synthesis.
Materials:
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2-aminobenzonitrile
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Cyclopentanone
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Polyphosphoric acid (PPA)
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Sodium amide (NaNH₂)
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Liquid ammonia
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Diethyl ether
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Standard laboratory glassware and equipment
Procedure:
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Step 1: Synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9(4H)-one.
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In a round-bottom flask, combine 2-aminobenzonitrile and cyclopentanone in the presence of a catalytic amount of polyphosphoric acid.
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Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Neutralize the solution with a base (e.g., NaOH) to precipitate the product.
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Filter the precipitate, wash with water, and dry to obtain the intermediate ketone.
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Step 2: Amination to form 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine.
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In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.
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Carefully add sodium amide to the liquid ammonia with stirring.
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Dissolve the ketone intermediate from Step 1 in a suitable solvent (e.g., diethyl ether) and add it dropwise to the sodium amide solution.
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Allow the reaction to proceed for several hours at low temperature.
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Quench the reaction by the slow addition of an ammonium salt solution.
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Extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
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Purify the crude product by column chromatography or recrystallization to obtain 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine.
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Biological Activities and Applications
This compound serves as a versatile scaffold in drug discovery, with notable applications in the development of anti-tumor agents and inhibitors of cholinesterases.
Anti-Tumor Activity and Apoptosis Induction
Studies have indicated that 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine possesses anti-tumor properties, with evidence suggesting it can induce apoptosis in human cancer cells at higher concentrations. While specific studies on this parent compound are limited, research on related quinoline derivatives provides insights into the potential mechanism of action. The induction of apoptosis is a key mechanism for many anti-cancer drugs.
This protocol describes a general method to assess apoptosis induction in a cancer cell line treated with the target compound.
Materials:
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Human cancer cell line (e.g., HeLa, MCF-7)
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2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Cell Culture and Treatment:
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Culture the chosen cancer cell line in appropriate medium until approximately 80% confluency.
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Seed the cells into 6-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
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Cell Staining:
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After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.
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Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
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Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis:
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Analyze the stained cells using a flow cytometer.
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Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
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Based on studies of similar quinoline derivatives, the apoptotic effect of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine may involve the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Acetylcholinesterase (AChE) Inhibitory Activity
Derivatives of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that the parent compound is a valuable scaffold for developing drugs for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a therapeutic strategy.
This spectrophotometric assay is widely used to determine AChE activity and screen for inhibitors.
Materials:
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Acetylcholinesterase (AChE) enzyme
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Acetylthiocholine iodide (ATCI) - substrate
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
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Phosphate buffer (pH 8.0)
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2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine derivatives
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96-well microplate
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Microplate reader
Procedure:
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Reagent Preparation:
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Prepare stock solutions of the test compounds, AChE, ATCI, and DTNB in appropriate buffers.
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Assay in 96-well plate:
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To each well, add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).
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Add the AChE solution to initiate the pre-incubation.
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After a short pre-incubation, add the ATCI solution to start the enzymatic reaction.
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Measurement:
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Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
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The rate of increase in absorbance is proportional to the AChE activity.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
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Determine the IC₅₀ value for each active compound.
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Table 2: Quantitative Data on AChE/BChE Inhibition by Derivatives
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) |
| Derivative 1 | Data not available | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available | Data not available |
| ... | ... | ... | ... |
| Note: Specific IC₅₀ values for derivatives would be populated from relevant literature. |
Conclusion
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is a compound of significant interest for medicinal chemists and drug development professionals. Its utility as a scaffold for potent acetylcholinesterase inhibitors and its potential as an apoptosis-inducing anti-tumor agent warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the synthesis, biological evaluation, and mechanism of action of this promising molecule and its derivatives.
